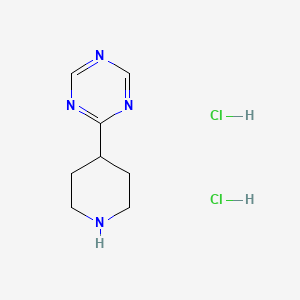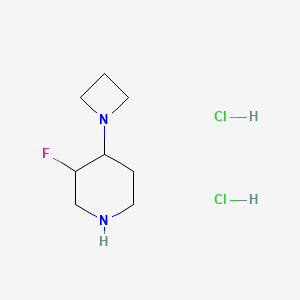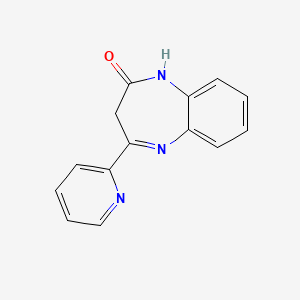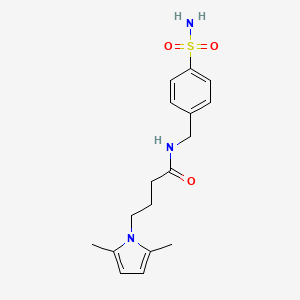
S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate”, also known as TAU, is an organic compound that has gained attention in the scientific community for its promising properties in diverse fields of research and industry. It is offered by several scientific product companies .
Synthesis Analysis
“S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate” is a glutathione cleavable ADC linker used for the antibody-drug conjugates (ADCs) and refers to the Alkyl-Chain composition . It is the linker portions of the molecules employed for mAb attachment purposes .Molecular Structure Analysis
The molecular formula of “S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate” is C5H12O3S2 and its molecular weight is 184.27.Chemical Reactions Analysis
“S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate” is used as a linker in the formation of antibody-drug conjugates (ADCs). It is a glutathione cleavable linker, meaning it can be cleaved by glutathione, a common molecule in cells .Physical And Chemical Properties Analysis
“S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate” appears as an oil and is colorless to light yellow . It has a molecular weight of 184.28 and a molecular formula of C5H12O3S2 .Wissenschaftliche Forschungsanwendungen
I have conducted a search for the scientific research applications of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate. The information available indicates that this compound is primarily used as a glutathione cleavable ADC linker in the development of antibody-drug conjugates (ADCs). Below is a detailed section on this application:
Antibody-Drug Conjugates (ADCs) Linker
S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate: is utilized as a linker for attaching monoclonal antibodies (mAbs) to cytotoxic drugs in the creation of ADCs. The compound’s alkyl-chain composition makes it suitable for this purpose, and its glutathione cleavable nature allows for the release of the drug once inside a target cell, which is crucial for reducing side effects and increasing the efficacy of the ADC .
Wirkmechanismus
Target of Action
S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is primarily used as a linker in the formation of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies to which it is attached. These antibodies are designed to target specific antigens on the surface of cancer cells .
Mode of Action
This compound acts as a linker that connects the antibody to a cytotoxic drug . It is a glutathione cleavable linker, meaning it can be cleaved by glutathione, a compound found in higher concentrations inside cells . This allows the drug to be released inside the cell after the ADC binds to its target antigen and is internalized .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the glutathione pathway . Glutathione, a tripeptide composed of glycine, cysteine, and glutamic acid, is present in high concentrations in cells and can cleave this linker, releasing the attached drug .
Pharmacokinetics
The pharmacokinetics of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate are largely determined by the properties of the ADC it is part of . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC will depend on factors such as the properties of the antibody, the drug, and the linker, as well as the target antigen .
Result of Action
The result of the action of this compound is the release of the cytotoxic drug inside the target cell . This leads to the death of the cell, which is the desired outcome in the treatment of diseases such as cancer .
Action Environment
The action of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is influenced by the environment inside and outside the cell . Factors such as the concentration of glutathione, the presence of the target antigen, and the internalization of the ADC can all affect the efficacy of this compound . Additionally, the stability of the ADC in the bloodstream and in storage can also impact its effectiveness .
Eigenschaften
IUPAC Name |
2-methyl-2-methylsulfonylsulfanylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S2/c1-5(2,4-6)9-10(3,7)8/h6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRLIMMXMOWDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)SS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3002904.png)

![4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3002906.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3002908.png)


![6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3002913.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea](/img/structure/B3002915.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B3002921.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide](/img/structure/B3002923.png)
![1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3002924.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B3002925.png)